molecular formula C10H12O2S B14638312 (2-Methylprop-1-ene-1-sulfonyl)benzene CAS No. 54897-35-7

(2-Methylprop-1-ene-1-sulfonyl)benzene

Cat. No.: B14638312
CAS No.: 54897-35-7
M. Wt: 196.27 g/mol
InChI Key: ZQWVEGQLGDSMEA-UHFFFAOYSA-N
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Description

(2-Methylprop-1-ene-1-sulfonyl)benzene is an organic compound that features a benzene ring substituted with a sulfonyl group and a 2-methylprop-1-ene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylprop-1-ene-1-sulfonyl)benzene typically involves the sulfonation of 2-methylprop-1-ene followed by a Friedel-Crafts alkylation reaction with benzene. The reaction conditions often require the use of a strong acid catalyst, such as sulfuric acid or oleum, to facilitate the sulfonation process. The subsequent alkylation step may involve the use of aluminum chloride as a catalyst to promote the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2-Methylprop-1-ene-1-sulfonyl)benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) can be used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated benzene derivatives.

Scientific Research Applications

(2-Methylprop-1-ene-1-sulfonyl)benzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.

Mechanism of Action

The mechanism by which (2-Methylprop-1-ene-1-sulfonyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and other biomolecules. This interaction can modulate biological pathways and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Methylprop-1-ene: A simple alkene with similar structural features but lacking the sulfonyl group.

    Benzene sulfonic acid: Contains a sulfonyl group attached to a benzene ring but lacks the 2-methylprop-1-ene moiety.

    Toluene sulfonic acid: Similar to benzene sulfonic acid but with a methyl group on the benzene ring.

Uniqueness

(2-Methylprop-1-ene-1-sulfonyl)benzene is unique due to the combination of the sulfonyl group and the 2-methylprop-1-ene moiety

Properties

CAS No.

54897-35-7

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methylprop-1-enylsulfonylbenzene

InChI

InChI=1S/C10H12O2S/c1-9(2)8-13(11,12)10-6-4-3-5-7-10/h3-8H,1-2H3

InChI Key

ZQWVEGQLGDSMEA-UHFFFAOYSA-N

Canonical SMILES

CC(=CS(=O)(=O)C1=CC=CC=C1)C

Origin of Product

United States

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